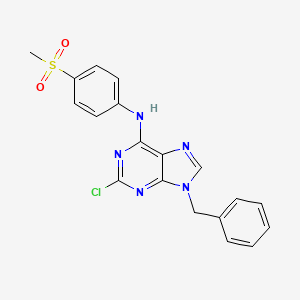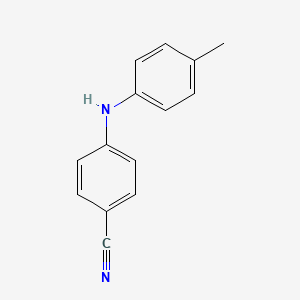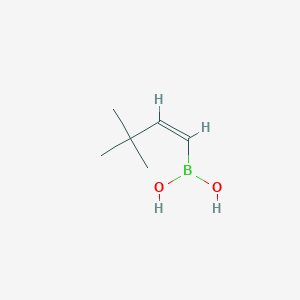
(2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-5-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-5-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with tert-butyl, ethyl, and a chlorotrifluoromethylphenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-5-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl, ethyl, and chlorotrifluoromethylphenyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-5-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
(2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-5-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-4-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate
- (2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-3-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate
Uniqueness
Compared to similar compounds, (2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-5-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate stands out due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C19H23ClF3NO4 |
|---|---|
Molekulargewicht |
421.8 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-ethyl (2S,5S)-5-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H23ClF3NO4/c1-5-27-16(25)15-9-8-14(24(15)17(26)28-18(2,3)4)12-10-11(19(21,22)23)6-7-13(12)20/h6-7,10,14-15H,5,8-9H2,1-4H3/t14-,15-/m0/s1 |
InChI-Schlüssel |
PYJPUYRGIZOFNR-GJZGRUSLSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Kanonische SMILES |
CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938662.png)


![N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B12938697.png)
![Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12938700.png)
![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)



